molecular formula C₁₂H₂₁NO₈ B1139813 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester CAS No. 99689-20-0

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester

Cat. No.: B1139813
CAS No.: 99689-20-0
M. Wt: 307.3
InChI Key:
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Preparation Methods

The synthesis of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester can be achieved through several methods. One common method involves the direct acetylation of muramic acid with acetic anhydride in aqueous methanol . Another method includes the acid hydrolysis of methyl 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-5,6-O-isopropylidene-β-D-glucofuranoside . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester involves its incorporation into the peptidoglycan layer of bacterial cell walls. It interacts with enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases, which catalyze the formation of glycosidic bonds and cross-linking of peptidoglycan chains . This interaction is crucial for maintaining the structural integrity and shape of bacterial cells.

Comparison with Similar Compounds

Similar compounds to 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester include:

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can affect their biological roles and chemical reactivity.

Properties

IUPAC Name

methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACAFEMSHRDPOQ-RMJBVJBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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